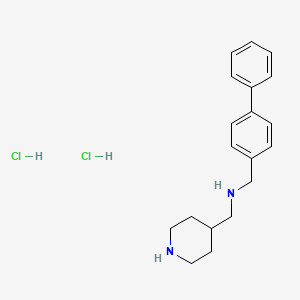
N-(3-fluorophenyl)-1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide
Overview
Description
N-(3-fluorophenyl)-1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as FL-3, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including drug discovery and development.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell growth and proliferation. N-(3-fluorophenyl)-1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins. N-(3-fluorophenyl)-1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and physiological effects:
N-(3-fluorophenyl)-1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the inhibition of angiogenesis. N-(3-fluorophenyl)-1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to inhibit the aggregation of amyloid beta peptides, which are implicated in the development of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
N-(3-fluorophenyl)-1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages for use in lab experiments, including its relatively simple synthesis method and its potential as a therapeutic agent in various diseases. However, N-(3-fluorophenyl)-1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide also has some limitations, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of N-(3-fluorophenyl)-1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide, including further investigation of its mechanism of action, optimization of its synthesis method, and testing of its efficacy as a therapeutic agent in various diseases. Additionally, N-(3-fluorophenyl)-1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide could be modified to improve its solubility and reduce its potential toxicity, which would make it more suitable for use in clinical settings.
Scientific Research Applications
N-(3-fluorophenyl)-1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been studied for its potential use as a therapeutic agent in various diseases, including cancer and Alzheimer's disease. Studies have shown that N-(3-fluorophenyl)-1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N-(3-fluorophenyl)-1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to inhibit the aggregation of amyloid beta peptides, which are implicated in the development of Alzheimer's disease.
properties
IUPAC Name |
N-(3-fluorophenyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3/c1-24-16-7-3-6-15(10-16)21-11-12(8-17(21)22)18(23)20-14-5-2-4-13(19)9-14/h2-7,9-10,12H,8,11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEKZKNUJUDAXCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-methoxy-5-methylphenyl)-6-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B4832881.png)
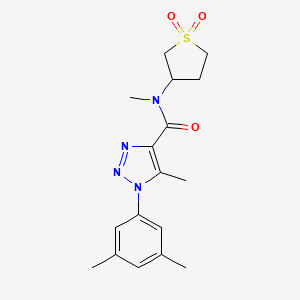
![4-[5-(2-chlorophenoxy)pentyl]morpholine](/img/structure/B4832891.png)
![4-(4-methylphenoxy)-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)butanamide](/img/structure/B4832892.png)
![methyl 2-({[1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4832902.png)

![7-amino-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B4832928.png)
![2-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4832936.png)
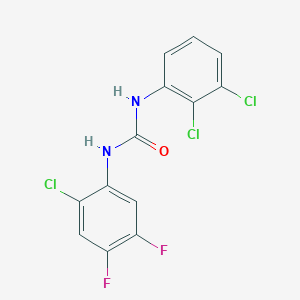
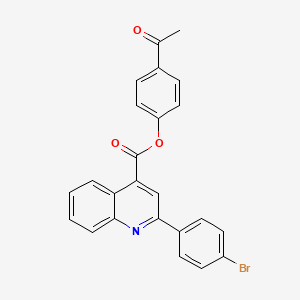
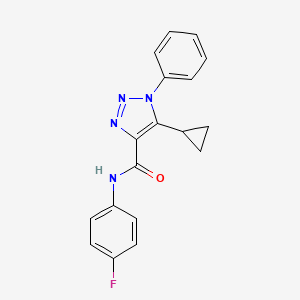
![1-[3-(4-methylphenyl)propanoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4832983.png)
![N-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B4832987.png)
